molecular formula C8H5BrO4 B8330981 7-Bromo-benzo[1,3]dioxole-4-carboxylic acid

7-Bromo-benzo[1,3]dioxole-4-carboxylic acid

Cat. No. B8330981
M. Wt: 245.03 g/mol
InChI Key: VJCZMFDFXXYGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-benzo[1,3]dioxole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H5BrO4 and its molecular weight is 245.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-benzo[1,3]dioxole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-benzo[1,3]dioxole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromo-benzo[1,3]dioxole-4-carboxylic acid

Molecular Formula

C8H5BrO4

Molecular Weight

245.03 g/mol

IUPAC Name

7-bromo-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C8H5BrO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11)

InChI Key

VJCZMFDFXXYGSN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2O1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.95 g of 7-amino-benzo[1,3]dioxole-4-carboxylic acid in 25 ml of hydrobromic acid (48%) and 20 ml of water are mixed at 0° C. with a solution of 760 mg of sodium nitrite in 4.2 ml of water. It is stirred for 15 minutes and then added to a solution of 2.07 g of copper(I) bromide in 5.5 ml of hydrobromic acid (48%). It is heated for 30 minutes to 100° C., added to water and extracted with ethyl acetate. It is washed with brine, dried with sodium sulfate and concentrated by evaporation in a vacuum. 2.88 g of 7-bromo-benzo[1,3]dioxole-4-carboxylic acid is obtained as a brown solid. The latter is reacted in 50 ml of DMF at 0° C. with 4.08 g of cesium carbonate and 0.8 ml of methyl iodide. It is stirred for 4 hours at room temperature, added to water, and extracted with ethyl acetate. It is washed several times with water and brine, dried and concentrated by evaporation in a vacuum. 1.81 g of 7-bromo-benzo[1,3]dioxole-4-carboxylic acid methyl ester is obtained as a red solid. The latter is dissolved in 5 ml of ether, and 10 ml of THF is added to a solution of 5.06 ml of methylmagnesium chloride (3 M in THF) and 6 ml of ether at room temperature. After 3.5 hours, the batch is added to 1N hydrochloric acid, extracted with ethyl acetate, washed with brine, dried and concentrated by evaporation in a vacuum. 1.79 g of 2-(7-bromo-1,3-benzodioxol-4-yl)-propan-2-ol is obtained as an orange-colored oil.
Name
7-amino-benzo[1,3]dioxole-4-carboxylic acid
Quantity
1.95 g
Type
reactant
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step Two
Quantity
2.07 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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